molecular formula C11H9NO2 B1411731 4-Methylquinoline-5-carboxylic acid CAS No. 1935554-00-9

4-Methylquinoline-5-carboxylic acid

Cat. No.: B1411731
CAS No.: 1935554-00-9
M. Wt: 187.19 g/mol
InChI Key: HNOMFHUPJYOJPW-UHFFFAOYSA-N
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Description

Contextualization of Quinoline (B57606) Carboxylic Acids in Chemical Research

Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, serves as a foundational scaffold in medicinal chemistry and materials science. wikipedia.orgpharmaguideline.com When a carboxylic acid group is appended to this structure, the resulting quinoline carboxylic acids become a class of molecules with significant scientific interest. researchgate.net These compounds are not merely synthetic curiosities; they are pivotal intermediates and active pharmacophores in a wide array of biologically active agents. researchgate.net

Historically, the development of quinoline-based drugs has had a profound impact on human health, with notable examples in antimalarial and antibacterial therapies. researchgate.netresearchgate.net The carboxylic acid moiety, in particular, is crucial. It can enhance solubility, act as a key binding group to biological targets like enzymes and receptors, and serve as a versatile chemical handle for further molecular modifications. nih.gov Well-established synthetic routes such as the Skraup, Doebner-von Miller, and Pfitzinger reactions provide robust methods for accessing a diverse range of substituted quinoline carboxylic acids, allowing chemists to systematically explore structure-activity relationships. pharmaguideline.comresearchgate.netrsc.org

Significance of 4-Methylquinoline-5-carboxylic acid within Quinoline Chemistry

Within the vast family of quinoline derivatives, this compound (CAS No. 1935554-00-9) represents a specific, yet less-studied, isomer. chemsrc.com Its significance is primarily derived from its structural relationship to more extensively investigated quinoline carboxylic acids. The placement of substituents on the quinoline core dramatically influences the molecule's electronic properties, stereochemistry, and biological activity.

The presence of a methyl group at the 4-position and a carboxylic acid at the 5-position defines a unique spatial and electronic arrangement. While direct research on this specific molecule is limited in published literature, its importance can be inferred. For instance, research on related isomers like 3-methylquinoline-4-carboxylic acid has shown that such compounds can exhibit promising anticancer and antitubercular activities by interacting with targets like DNA gyrase and cyclooxygenase-2 (COX-2). The specific substitution pattern of this compound makes it a valuable compound for comparative studies to understand how positional isomerism affects these biological endpoints.

Scope and Objectives of Academic Research on the Compound

While dedicated studies on this compound are not widely documented, the objectives for its potential academic investigation can be clearly defined based on the established value of its structural class. The primary scope of research would be to synthesize and characterize the compound, followed by an evaluation of its potential as a bioactive agent or a synthetic building block.

Key research objectives would likely include:

Development of an efficient synthesis: Establishing a reliable and high-yield synthetic pathway is the first critical step. This might involve adapting classical methods like the Skraup or Doebner-von Miller reactions using specific precursors such as 4-amino-3-methylbenzoic acid. nbinno.comnih.gov

Biological Screening: A primary objective would be to screen this compound against a panel of biological targets. Based on the activities of its isomers, this would include assays for antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.gov

Structure-Activity Relationship (SAR) Studies: The compound would serve as a crucial data point in broader SAR studies. By comparing its activity (or lack thereof) with other methylquinoline carboxylic acid isomers, researchers could elucidate the importance of the substituent positions for specific biological effects.

Materials Science Applications: Beyond medicine, quinoline derivatives are used in the synthesis of dyes and functional materials. nbinno.com Research could explore the potential of this compound as a precursor for novel organic materials with interesting photophysical properties.

Known Properties and Potential Synthesis

Detailed research findings on this compound are scarce. However, its basic chemical properties are known, and potential synthetic routes can be postulated from established quinoline synthesis methodologies.

Chemical Properties

The fundamental properties of the compound are listed below.

PropertyValueSource(s)
CAS Number 1935554-00-9 chemsrc.com
Molecular Formula C₁₁H₉NO₂ google.com
Molecular Weight 187.19 g/mol N/A

Note: Experimental data such as melting point, boiling point, and solubility are not available in the reviewed literature.

Postulated Synthetic Routes

While a specific, documented synthesis for this compound was not found in peer-reviewed literature, established reactions for quinoline synthesis could be adapted. One plausible approach is the Skraup synthesis . wikipedia.orgorganicreactions.org This reaction typically involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org

To produce this compound, the Skraup reaction could theoretically be attempted using 4-amino-3-methylbenzoic acid as the starting aniline derivative. nbinno.comnih.gov

Step 1: Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol is dehydrated to form acrolein.

Step 2: Michael Addition: The amino group of 4-amino-3-methylbenzoic acid would then undergo a conjugate addition to the acrolein intermediate.

Step 3: Cyclization and Dehydration: The resulting intermediate would cyclize under the acidic and high-temperature conditions.

Step 4: Oxidation: Finally, an oxidizing agent (often nitrobenzene, which can also serve as the solvent) would facilitate the aromatization of the dihydroquinoline intermediate to yield the final quinoline product. wikipedia.org

The orientation of the cyclization would be directed by the position of the amino group, leading to the desired substitution pattern on the quinoline core. The success and yield of such a reaction would require experimental validation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1935554-00-9

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

4-methylquinoline-5-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-5-6-12-9-4-2-3-8(10(7)9)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

HNOMFHUPJYOJPW-UHFFFAOYSA-N

SMILES

CC1=CC=NC2=CC=CC(=C12)C(=O)O

Canonical SMILES

CC1=CC=NC2=CC=CC(=C12)C(=O)O

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. For 4-Methylquinoline-5-carboxylic acid, these techniques are instrumental in confirming the presence of both the carboxylic acid moiety and the substituted quinoline (B57606) core.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound is characterized by distinct absorption bands that correspond to its key functional groups. The carboxylic acid group gives rise to two particularly prominent features. pressbooks.pub A very broad and strong absorption is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid dimer. pressbooks.pub The second key feature is an intense C=O stretching absorption, typically found between 1710 cm⁻¹ for hydrogen-bonded dimers and 1760 cm⁻¹ for monomers. pressbooks.pub The stretching vibrational frequency of the C=O group in protonated carboxylic acids generally falls in the 1690–1750 cm⁻¹ range. nih.gov

The quinoline ring system contributes a series of absorptions. C–H stretching vibrations from the aromatic rings are expected above 3000 cm⁻¹. Vibrations corresponding to C–N stretching within the quinoline ring are typically observed in the 1325–1314 cm⁻¹ range. mdpi.com The spectrum also contains a "fingerprint" region below 1600 cm⁻¹, with multiple bands arising from C=C and C=N stretching vibrations of the heterocyclic and benzene (B151609) rings, as well as various in-plane and out-of-plane bending vibrations of the C-H bonds.

Table 1: Predicted FTIR Vibrational Frequencies for this compound
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3300–2500O–H Stretch (broad)Carboxylic Acid
~3050C–H Stretch (aromatic)Quinoline Ring
~2950C–H Stretch (aliphatic)Methyl Group
1760–1710C=O StretchCarboxylic Acid
1620–1450C=C and C=N StretchQuinoline Ring
~1320C–N StretchQuinoline Ring
~1250C–O StretchCarboxylic Acid

Raman Spectroscopy Investigations

Table 2: Predicted Raman Shifts for this compound
Raman Shift Range (cm⁻¹)Vibrational ModeFunctional Group
3100–3000C–H Stretch (aromatic)Quinoline Ring
~2950C–H Stretch (aliphatic)Methyl Group
~1665C=O StretchCarboxylic Acid
1600–1300Ring Stretching (symmetric)Quinoline Ring
~1200C–O StretchCarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound by mapping the chemical environments of its carbon and hydrogen atoms.

Proton (¹H) NMR Chemical Shift Assignments

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. The most downfield signal is expected for the carboxylic acid proton (-COOH), which typically appears as a broad singlet at a chemical shift (δ) of 11.0–12.0 ppm or higher, due to strong deshielding and hydrogen bonding. pressbooks.puboregonstate.edulibretexts.org

The aromatic region (typically 7.0-9.0 ppm) will show a complex pattern of signals corresponding to the five protons on the quinoline ring. Based on data for 4-methylquinoline (B147181), the H-2 proton is the most deshielded of the ring protons due to its proximity to the electronegative nitrogen atom, appearing around 8.8 ppm. chemicalbook.com The presence of the electron-withdrawing carboxylic acid group at the C-5 position is expected to significantly deshield the adjacent H-6 proton. Furthermore, a through-space deshielding effect on the H-4 proton (peri-position) is anticipated. The methyl group protons (-CH₃) are expected to appear as a sharp singlet in the upfield region, likely around 2.7 ppm. chemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shift Assignments for this compound
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityReasoning
-COOH>12.0Singlet (broad)Acidic proton, highly deshielded. pressbooks.puboregonstate.edu
H-2~8.8DoubletAdjacent to nitrogen. chemicalbook.com
H-8~8.1DoubletDeshielded by ring currents.
H-6~8.0DoubletDeshielded by adjacent -COOH group.
H-7~7.7TripletTypical aromatic proton.
H-3~7.2DoubletShielded relative to H-2. chemicalbook.com
-CH₃~2.7SingletAlkyl group on aromatic ring. chemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carboxyl carbon (-COOH) is the most deshielded, with a characteristic chemical shift in the range of 165–185 δ. pressbooks.pub The ten carbons of the 4-methylquinoline core will appear in the aromatic region (115-155 δ). Based on data for 4-methylquinoline, C-2 and C-8a are the most downfield carbons in the ring system due to their proximity to nitrogen. chemicalbook.com The C-5 carbon, directly attached to the carboxylic acid group, will be significantly shifted downfield compared to its position in the unsubstituted parent compound. The methyl carbon will give a signal in the upfield region, typically around 18-20 ppm.

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound
CarbonPredicted Chemical Shift (δ, ppm)Reasoning
C=O~170Carboxyl carbon, highly deshielded. pressbooks.pub
C-2~150Adjacent to nitrogen. chemicalbook.com
C-4~144Substituted with methyl group. chemicalbook.com
C-8a~148Bridgehead carbon adjacent to nitrogen. chemicalbook.com
C-5~135Substituted with -COOH, deshielded.
C-7~130Aromatic CH. chemicalbook.com
C-6~128Aromatic CH, influenced by -COOH.
C-8~126Aromatic CH. chemicalbook.com
C-4a~129Bridgehead carbon. chemicalbook.com
C-3~122Aromatic CH. chemicalbook.com
-CH₃~19Alkyl carbon. chemicalbook.com

Advanced Two-Dimensional NMR Techniques

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous assignment of all signals, especially for complex aromatic systems like quinolines. acs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would show correlations between H-2 and H-3, and a chain of correlations connecting H-6, H-7, and H-8, confirming their connectivity within the respective pyridine (B92270) and benzene rings of the quinoline core. acs.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each proton assignment (e.g., H-2, H-3, H-6, H-7, H-8) to its corresponding carbon signal (C-2, C-3, C-6, C-7, C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary (non-protonated) carbons. For instance, the methyl protons (~2.7 ppm) would show a correlation to C-4, confirming the methyl group's position. The H-6 proton would show correlations to the quaternary carbons C-4a, C-5, and C-8, helping to assign these ambiguous signals.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a technique that investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.orglibretexts.org

The part of a molecule responsible for absorbing light in the UV-vis region is known as a chromophore. libretexts.orgfiveable.me In this compound, the chromophore is the entire conjugated quinoline ring system. The extended π-electron system of the fused aromatic rings significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org

The absorption of UV radiation by this molecule primarily results in π → π* (pi to pi antibonding) transitions, which are characteristic of aromatic and conjugated systems and are typically of high intensity. libretexts.orgyoutube.com Additionally, the presence of heteroatoms—nitrogen in the quinoline ring and oxygen atoms in the carboxylic acid group—means that n → π* (non-bonding to pi antibonding) transitions are also possible. These transitions involve the non-bonding lone-pair electrons on the nitrogen and oxygen atoms. Generally, n → π* transitions are of lower energy and intensity compared to π → π* transitions. youtube.commasterorganicchemistry.com

Table 1: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedTypical WavelengthRelative IntensityAssociated Molecular Feature
π → πHOMO (π) to LUMO (π)Shorter Wavelength (High Energy)High (ε > 10,000)Conjugated Quinoline Ring System
n → πNon-bonding orbital (n) to LUMO (π)Longer Wavelength (Low Energy)Low (ε < 10,000)N and O Heteroatoms

The polarity of the solvent can influence the UV-Vis absorption spectrum of a compound, a phenomenon known as solvatochromism. ijcce.ac.irnih.gov Changes in solvent polarity can alter the energy levels of the ground and excited states of the molecule, leading to shifts in the maximum absorption wavelength (λmax).

A shift to a longer wavelength is called a bathochromic or red shift, while a shift to a shorter wavelength is a hypsochromic or blue shift. ijcce.ac.ir For π → π* transitions, an increase in solvent polarity typically causes a bathochromic shift because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. Conversely, for n → π* transitions, increasing solvent polarity often leads to a hypsochromic shift. This is because the non-bonding electrons in the ground state can interact with polar protic solvents (e.g., through hydrogen bonding), lowering the energy of the ground state more than the excited state. nih.govresearchgate.net

Table 2: Illustrative Solvent Effects on λmax for Quinoline Derivatives

SolventRelative PolarityExpected Shift for π → π* TransitionExpected Shift for n → π* Transition
HexaneNon-polarReferenceReference
ChloroformModerately PolarBathochromic (Red) ShiftHypsochromic (Blue) Shift
EthanolPolar, ProticLarger Bathochromic ShiftLarger Hypsochromic Shift
WaterHighly Polar, ProticLargest Bathochromic ShiftLargest Hypsochromic Shift

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy. mdpi.com This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS can distinguish its molecular formula (C₁₁H₉NO₂) from other formulas with the same nominal mass. This capability is critical for confirming the identity of a newly synthesized compound or an isolated natural product. mdpi.com

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₁H₉NO₂
Nominal Mass187 amu
Monoisotopic Mass (Calculated)187.06333 u
Typical HRMS Accuracy< 5 ppm

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcogj.comnih.gov It is used to separate and identify individual components within a sample. While the direct analysis of carboxylic acids by GC-MS can be challenging due to their polarity and low volatility, they can be readily analyzed after conversion to a more volatile derivative, such as a methyl ester. researchgate.net

In the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a reproducible pattern. This fragmentation pattern serves as a "molecular fingerprint." For a derivative of this compound, characteristic fragmentation would likely involve the loss of the ester group and fragmentation of the quinoline ring system. chempap.org For instance, the mass spectra of quinoline compounds often show a characteristic loss of hydrogen cyanide (HCN) from the ring structure. researchgate.netchempap.org

Table 4: Plausible Mass Fragments for Methyl 4-Methylquinoline-5-carboxylate in EI-MS

Fragment Ion (m/z)Plausible Neutral LossFragment Structure
201Molecular Ion [M]⁺C₁₂H₁₁NO₂⁺
170Loss of OCH₃[M - 31]⁺
142Loss of COOCH₃[M - 59]⁺
115Loss of HCN from m/z 142[C₉H₇]⁺

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. chemmethod.com This analysis provides definitive proof of a molecule's structure, yielding accurate data on bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound has not been detailed in the reviewed literature, this technique remains the gold standard for its solid-state structural confirmation. The analysis of related quinoline carboxylic acid derivatives by X-ray diffraction has been successfully used to elucidate their molecular geometries and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern their crystal packing. nih.govnih.gov An X-ray diffraction study of this compound would provide invaluable insight into its solid-state conformation and supramolecular assembly.

Table 5: Crystallographic Parameters Typically Determined by X-ray Diffraction

ParameterDescription
Crystal SystemThe symmetry system of the crystal (e.g., Monoclinic, Orthorhombic).
Space GroupThe specific symmetry group of the crystal structure.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
Bond LengthsThe distances between the nuclei of bonded atoms (in Ångströms).
Bond AnglesThe angles between adjacent chemical bonds (in degrees).
Torsion AnglesThe dihedral angles that describe the conformation of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides definitive information on bond lengths, bond angles, and conformational geometry, culminating in the elucidation of the crystal system, space group, and unit cell parameters. However, no published crystallographic studies for this compound were identified, precluding the presentation of a data table with its specific crystallographic parameters.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular forces. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, are fundamental to the physical properties of the crystalline solid. A detailed description of these interactions and the resulting supramolecular architecture for this compound is contingent upon the availability of its crystal structure, which is currently not reported in the literature.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

DFT has become a versatile and popular quantum mechanical modeling method for investigating the electronic structure of molecules. ijastems.org It is instrumental in determining a compound's stability, predicting reaction mechanisms, analyzing molecular interactions, and evaluating optical and electronic properties. nih.gov

Geometry Optimization and Molecular Structure Prediction

A fundamental application of DFT is the optimization of molecular geometry to determine the most stable three-dimensional arrangement of atoms. This process involves finding the minimum energy structure on the potential energy surface. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. ijastems.orgnih.gov The optimized geometry provides the foundation for all other computational analyses. For instance, theoretical investigations on similar molecules like cinnoline-4-carboxylic acid have been performed using the B3LYP/6-311++G(d,p) level of theory to obtain the optimized molecular structure. ijastems.org This process is crucial for understanding the molecule's conformation and steric effects.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-Methylquinoline-5-carboxylic acid (Calculated at B3LYP/6-311++G(d,p) level)
ParameterBond/AngleValue
Bond Lengths (Å)C4-CH31.51
C5-COOH1.48
C=O1.21
Bond Angles (°)C3-C4-C4a120.5
C4-C5-C6119.8
C5-C(O)-OH122.0

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is pivotal in describing the electronic and optical properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.comnih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. nih.gov This energy gap is instrumental in understanding charge transfer interactions within the molecule. ijastems.orgaimspress.com For quinoline derivatives, DFT calculations are used to determine these orbital energies and the resulting gap, providing insights into their electronic behavior. nih.govmdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)
ParameterValue (eV)
EHOMO-6.25
ELUMO-2.15
HOMO-LUMO Gap (ΔE)4.10
Ionization Potential (I)6.25
Electron Affinity (A)2.15
Electronegativity (χ)4.20
Chemical Hardness (η)2.05
Chemical Softness (S)0.24
Electrophilicity Index (ω)4.30

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map provides a visual representation of the charge distribution on the molecular surface. researchgate.net Different colors on the MEP surface correspond to different electrostatic potential values. Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons and prone to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. aimspress.comresearchgate.net Green areas signify regions of neutral potential. researchgate.net For molecules like this compound, the MEP map can reveal the reactivity of the quinoline nitrogen, the carboxylic acid group, and the methyl group. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines hyperconjugative interactions and charge delocalization, which contribute to molecular stability. ijastems.org By analyzing the interactions between filled (donor) and vacant (acceptor) orbitals, NBO calculations can quantify the extent of intramolecular charge transfer (ICT). ijastems.org This analysis is crucial for understanding the electronic communication between different parts of the molecule, such as the electron-donating methyl group and the electron-withdrawing carboxylic acid group in this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. nih.gov It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks observed in UV-Vis spectroscopy. researchgate.net By simulating the absorption spectrum, TD-DFT can help in the interpretation of experimental data and provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions. For quinoline derivatives, TD-DFT calculations have been shown to provide results that are in good agreement with experimental absorption spectra. mdpi.com

Non-Linear Optical (NLO) Properties Theoretical Assessment

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. mdpi.comnih.govresearchgate.net Theoretical calculations, particularly using DFT, play a crucial role in the design and assessment of new NLO materials. researchgate.net The NLO response of a molecule is characterized by its dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. nih.gov

DFT calculations, often using functionals like CAM-B3LYP, can predict these NLO properties. nih.gov A large first hyperpolarizability (β) value is indicative of a significant second-order NLO response. ijastems.org The study of quinoline derivatives has shown their potential as NLO materials, and theoretical assessments can guide the synthesis of new compounds with enhanced NLO properties. nih.gov

Table 3: Hypothetical Calculated Non-Linear Optical Properties of this compound (Calculated at CAM-B3LYP/6-311++G(d,p) level)
PropertyValue
Dipole Moment (μ) (Debye)3.5
Linear Polarizability (α) (esu)2.8 x 10-23
First Hyperpolarizability (β) (esu)1.5 x 10-30

Solvation Model Applications (e.g., IEFPCM)

The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is a powerful computational tool used to study molecules in solution. For 4-methylquinoline (B147181), a foundational component of the title compound, studies have employed the Time-Dependent Density Functional Theory (TD-DFT) in conjunction with the IEFPCM model. researchgate.net This approach investigates the electronic solvation properties in various solvents, both polar and non-polar. researchgate.net

Topological Analyses

Topological analyses of electron density provide a detailed picture of chemical bonding and non-covalent interactions.

Electron Localization Function (ELF): The topological analysis of the Electron Localization Function (ELF) is a robust method for describing both covalent and non-covalent interactions. mdpi.com For aromatic systems like the quinoline core of this compound, ELF analysis can delineate the delocalized nature of the π-electrons, providing a quantitative measure of aromaticity. researchgate.net Furthermore, ELF localization domains can be used to describe chemical reactivity, identifying nucleophilic and electrophilic regions within the molecule. mdpi.com This would be particularly insightful for understanding the reactivity of the nitrogen lone pair, the carboxylic acid group, and the aromatic ring system.

Localized Orbital Locator (LOL): The Localized Orbital Locator (LOL) is another valuable tool for chemical bonding analysis. It is particularly effective in quantifying and visualizing lone pairs of electrons. rsc.org In the case of this compound, an LOL analysis would characterize the lone pair on the nitrogen atom of the quinoline ring. The parameters of the critical points in the LOL topology can provide information about the size, density, and energy of this lone pair, which in turn relates to the molecule's proton affinity and its ability to act as a hydrogen bond acceptor. rsc.org

Reduced Density Gradient (RDG): The Reduced Density Gradient (RDG) is a method used to identify and visualize weak non-covalent interactions. It is often used in conjunction with Hirshfeld surface analysis. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, it is possible to distinguish between attractive (like hydrogen bonds) and repulsive (steric clash) interactions within the molecule and in its crystal lattice.

Kinetic and Mechanistic Computational Studies

Computational studies are instrumental in elucidating reaction mechanisms and kinetics. For instance, the synthesis of quinoline-4-carboxylic acid derivatives has been studied computationally, with proposed mechanisms detailing the step-by-step formation of the quinoline ring. researchgate.net Similar computational approaches could be applied to understand the synthesis of this compound, potentially identifying rate-determining steps and transition state structures.

Furthermore, kinetic studies of related quinoline compounds as enzyme inhibitors have been performed. nih.gov These studies combine experimental kinetics with computational docking to understand the mode of inhibition. For this compound, computational kinetic studies could predict its potential as an enzyme inhibitor by simulating its interaction with a target protein's active site and calculating the free energy barriers for binding and dissociation.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govnih.gov This analysis maps properties onto the surface that represents the boundary of a molecule within a crystal.

Table 1: Typical Contributions of Intermolecular Contacts in Quinoline Derivatives from Hirshfeld Surface Analysis

Interaction TypeTypical ContributionSignificance in Crystal Packing
H···H~72%Predominantly van der Waals interactions, contributing significantly to the overall packing. nih.gov
O···H/H···O~14.5%Represents hydrogen bonding, which are strong, directional interactions that often dictate the primary structural motifs. nih.gov
C···H/H···C~5.6%Weaker C-H···π or other weak hydrogen bonds that contribute to the stability of the crystal lattice. nih.gov
C···C~5.4%Indicative of π-π stacking interactions between aromatic rings, a key feature in the packing of planar molecules like quinoline. nih.gov

For this compound, the carboxylic acid group would be expected to form strong O-H···N or O-H···O hydrogen bonds, which would be clearly identifiable as sharp spikes on the 2D fingerprint plot. The planar quinoline rings would likely facilitate π-π stacking interactions. nih.gov The Hirshfeld surface, colored according to properties like dnorm, would visually highlight the regions of close intermolecular contact, providing an intuitive understanding of the forces holding the crystal together. nih.govnih.gov

Chemical Reactivity and Derivatization Strategies of 4 Methylquinoline 5 Carboxylic Acid

The chemical reactivity of 4-methylquinoline-5-carboxylic acid is characterized by the distinct functionalities of its carboxylic acid group and its quinoline (B57606) ring system. These sites allow for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Correlating Structural Features with Receptor Binding and Activity

Structure-activity relationship studies on quinoline (B57606) carboxylic acids have revealed critical insights into the molecular features required for biological activity. These studies typically involve synthesizing a series of analogs with systematic modifications to the core scaffold and evaluating their impact on the inhibition of a specific target, such as an enzyme or receptor.

A prominent example is the SAR of quinoline 4-carboxylic acid analogs as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov Research has identified three principal regions of the quinoline scaffold where specific substitutions are crucial for inhibitory activity:

The C2 Position: This position generally requires bulky and hydrophobic substituents for potent inhibition. The binding pocket of targets like DHODH often features a hydrophobic channel that can accommodate large, nonpolar groups at this position. nih.govnih.gov

The C4 Position: There is a stringent requirement for a carboxylic acid group (or its corresponding salts) at this position. nih.gov This acidic moiety is often essential for anchoring the ligand in the active site through key interactions like salt bridges or hydrogen bonds. nih.gov

The Benzo Portion of the Quinoline Ring: Appropriate substitutions on the fused benzene (B151609) ring can significantly influence activity. For instance, the addition of a fluorine atom at the C6 position has been shown to be beneficial in many cases, including the potent DHODH inhibitor brequinar (B1684385). nih.govnih.gov

Further studies have expanded on these principles. For example, the introduction of a methyl group at the C3 position was found to be a feature in some potent inhibitors. nih.gov However, this modification can also present synthetic challenges, such as hindering the hydrolysis of ester precursors to the final carboxylic acid. nih.gov The design of analogs often aims to optimize lipophilicity and introduce new electrostatic interactions. By strategically placing hydrogen-bond accepting groups, researchers have successfully developed potent inhibitors that form novel interactions with residues in the target's binding pocket. nih.gov

The following table summarizes the general SAR findings for quinoline carboxylic acid derivatives targeting DHODH.

PositionPreferred SubstitutionRationale
C2 Bulky, hydrophobic groups (e.g., biphenyl)Interaction with a hydrophobic channel in the binding site. nih.govnih.gov
C3 Small alkyl groups (e.g., methyl)Can enhance potency, but may affect synthetic accessibility. nih.govnih.gov
C4 Carboxylic acidForms critical salt bridges and hydrogen bonds for anchoring. nih.govnih.gov
C6 Halogens (e.g., fluorine)Can improve overall activity and pharmacokinetic properties. nih.govnih.gov

Molecular Docking Investigations

Molecular docking provides a computational model to predict the preferred orientation and interaction of a ligand when bound to a protein's active site. Such studies have been instrumental in understanding the binding modes of quinoline carboxylic acids and guiding the design of new inhibitors.

Ligand-Protein Interaction Analysis and Binding Site Characterization

Docking studies of quinoline carboxylic acid derivatives, particularly in the context of DHODH inhibition, have characterized the binding site as a predominantly nonpolar pocket that requires lipophilic moieties for effective ligand binding. nih.goviosrphr.org For instance, the crystal structure of human DHODH with a bound inhibitor reveals a hydrophobic channel that accommodates the quinoline core and its substituent at the C2 position. nih.gov

In other targets, such as the HIV reverse transcriptase allosteric site, docking studies have also been crucial. These investigations help to explore the binding affinity and interactions with key amino acid residues, comparing novel quinoline derivatives to standard drugs. nih.gov The binding pocket for 5-HT3 receptors has also been characterized, suggesting that the receptor can accommodate the acyl group of 2-quinoline derivatives and indicating the presence of a "no-pharmacophoric pocket" that holds substituents at the C4 position of the quinoline ring. nih.gov

Identification of Key Interacting Residues and Interaction Types (e.g., Hydrogen Bonds, Salt Bridges)

A key outcome of molecular docking is the identification of specific amino acid residues that form crucial interactions with the ligand. For quinoline carboxylic acids targeting DHODH, the carboxylate group is consistently shown to be a critical interaction point.

Salt Bridges and Hydrogen Bonds: The carboxylate at the C4 position typically forms a salt bridge with a positively charged residue, such as Arginine (Arg), and can also participate in hydrogen bonding with residues like Glutamine (Gln). nih.gov For example, in DHODH, the carboxylate of the inhibitor brequinar forms a salt bridge with Arg136 and a potential hydrogen bond with Gln47. nih.gov

Hydrophobic Interactions: The quinoline ring system and its lipophilic substituents engage in hydrophobic interactions with nonpolar residues within the binding channel. Key interacting residues in DHODH include Met43, Leu58, and Ala59. nih.gov

Novel Interactions: Structure-guided design has led to the development of analogs that form new, specific interactions. For example, a potent quinoline-based analog was designed to form a novel water-mediated hydrogen bond with Threonine (Thr) 63, while another derivative, a 1,7-naphthyridine, was optimized to create a direct hydrogen bond with Tyrosine (Tyr) 356. nih.gov

The table below details key interactions observed in docking studies of quinoline carboxylic acids with the enzyme DHODH. nih.gov

Ligand MoietyInteraction TypeKey Interacting Residues
C4-Carboxylate Salt Bridge, Hydrogen BondArg136, Gln47
Quinoline Core Hydrophobic InteractionsMet43, Leu58, Ala59
Optimized Analogs Water-mediated H-bond, H-bondThr63, Tyr356

Pharmacophore Elucidation for Quinoline Carboxylic Acid Scaffolds

A pharmacophore model is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological activity. For quinoline carboxylic acid scaffolds, pharmacophore models serve as valuable templates for virtual screening and the design of new inhibitors. acs.org

One such model, developed for quinolone 3-carboxylic acid inhibitors of HIV-1 integrase, identified several key chemical features. acs.org Although targeting a different position for the carboxylic acid, the principles are relevant. The model was generated from a training set of known inhibitors and was successfully used to search small molecule databases, leading to the discovery of new lead compounds. acs.org

Another pharmacophore model developed from known antioxidant agents identified a common set of four features: one aromatic ring and three hydrogen bond acceptors. nih.gov This model was used to screen databases and guide the synthesis of new quinoline derivatives with antioxidant properties. nih.gov

For inhibitors of DHODH, the essential pharmacophore can be inferred from SAR and docking studies. nih.gov The key features include:

A hydrogen bond acceptor (the carboxylate group).

A planar aromatic system (the quinoline ring).

A large hydrophobic feature (the substituent at the C2 position).

These features—a central aromatic scaffold, a critical hydrogen-bonding acidic group, and a variable hydrophobic extension—define the fundamental pharmacophore for this class of inhibitors.

Applications in Advanced Materials and Catalysis

Metal-Organic Framework (MOF) Ligand Development

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly dependent on the nature of the organic linker. While various quinoline (B57606) and carboxylic acid-based ligands have been successfully employed in the synthesis of MOF, a review of the literature did not yield any specific examples of MOFs constructed using 4-Methylquinoline-5-carboxylic acid as a ligand. The exploration of its potential in this area remains an open field for future research.

Organic Light-Emitting Diode (OLED) Materials Development

Organic Light-Emitting Diodes (OLEDs) are a major technology in modern displays and lighting. The performance of OLEDs is intrinsically linked to the properties of the organic materials used. Quinoline derivatives are known to be used in OLEDs, often as host materials or as ligands in emissive metal complexes. However, there is no specific research available that details the synthesis, characterization, or application of this compound in the development of OLED materials.

Aggregation-Induced Emission (AIE) Enhancement

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This property has found applications in various fields, including sensing and bio-imaging. While some quinoline derivatives exhibit AIE, there are no published studies that investigate or report AIE enhancement for this compound or its derivatives.

Covalent Organic Framework (COF) Monomer Integration

Covalent Organic Frameworks (COFs) are crystalline porous polymers with structures held together by strong covalent bonds. The choice of monomer is crucial for the design and properties of the resulting COF. Research has been conducted on COFs synthesized from other quinoline-based monomers, particularly those with multiple reactive sites suitable for forming extended frameworks. nih.govnih.gov However, there is no documented integration of this compound as a monomer in the synthesis of COFs.

Electronic and Magnetic Materials Components

The unique electronic structure of the quinoline ring makes it a candidate for incorporation into functional electronic and magnetic materials. However, a thorough search of scientific literature did not uncover any reports on the use of this compound as a component in the design or synthesis of materials with specific electronic or magnetic properties.

Organic Pigments and Optical Material Design

The chromophoric quinoline core suggests potential for the development of novel organic pigments and optical materials. The color and photophysical properties can often be tuned by functionalization. Despite this potential, no research has been published on the synthesis or characterization of organic pigments or optical materials derived from this compound.

Catalytic Roles of this compound as Ligands for Transition Metal Catalysis

While the broader family of quinoline derivatives has found extensive application as ligands in transition metal catalysis, specific research detailing the catalytic roles of This compound is not prominently documented in publicly available scientific literature. The inherent structural features of this compound, namely the nitrogen-containing heterocyclic quinoline core and the carboxylic acid functional group, suggest its potential to act as a bidentate or monodentate ligand, coordinating with transition metal centers to form stable complexes. Such complexes could theoretically be active in various catalytic transformations.

The quinoline moiety, with its nitrogen atom, can act as a strong coordinating site for transition metals. The introduction of a carboxylic acid group at the 5-position provides a second potential coordination site through the carboxylate oxygen atoms. This chelation effect can enhance the stability and influence the electronic and steric properties of the resulting metal complex, which are crucial factors in determining its catalytic activity and selectivity.

Although direct catalytic applications of this compound are not extensively reported, the catalytic activity of structurally related quinoline and carboxylic acid compounds provides a strong basis for its potential. For instance, various quinoline derivatives are employed as ligands in a range of catalytic reactions, including oxidation, reduction, and cross-coupling reactions. The electronic properties of the quinoline ring system can be tuned by substituents, thereby influencing the catalytic performance of the metal center.

Similarly, carboxylic acids are known to act as effective ligands in transition metal catalysis. They can participate in catalyst activation, stabilization of intermediates, and can also play a direct role in the catalytic cycle, for example, through decarboxylative coupling processes.

Given the established catalytic utility of both the quinoline scaffold and carboxylic acid functionalities, it is plausible that this compound could serve as a valuable ligand in developing novel transition metal catalysts. Further research into the synthesis of its transition metal complexes and the evaluation of their catalytic performance in various organic transformations would be necessary to fully elucidate its potential in this field.

Crystal Engineering and Supramolecular Assembly

Hydrogen Bonding Networks in the Solid State

The solid-state structure of adducts involving 4-methylquinoline (B147181) is dominated by robust hydrogen bonding networks. The most significant interaction is the short hydrogen bond formed between the nitrogen atom of the quinoline (B57606) ring and the carboxylic acid group of a co-former. iucr.org In a series of six compounds formed between 4-methylquinoline and various chloro- and nitro-substituted benzoic acids, this primary linkage was consistently observed. iucr.org

Co-crystal and Salt Formation

The interaction between 4-methylquinoline and a carboxylic acid can result in either a neutral co-crystal or a salt, depending on whether a proton is transferred from the acid to the quinoline nitrogen. This outcome is a clear illustration of the salt-cocrystal continuum. iucr.org

In studies with various substituted benzoic acids, different results were observed:

Salt Formation : In adducts with 2-chloro-4-nitrobenzoic acid, 4-chloro-2-nitrobenzoic acid, and 5-chloro-2-nitrobenzoic acid, the hydrogen atom is located on the quinoline nitrogen atom, confirming the formation of a salt. iucr.org

Co-crystal Formation : When paired with 2-chloro-5-nitrobenzoic acid, the hydrogen atom remains on the carboxylic acid's oxygen atom, indicating a neutral co-crystal. iucr.org

Disordered Systems : In two other cases, with 2-chloro-6-nitrobenzoic acid and 3-chloro-2-nitrobenzoic acid, the proton was found to be disordered over two positions, shared between the oxygen and nitrogen atoms. This represents an intermediate state between a pure co-crystal and a pure salt. iucr.org

This ability to form distinct solid phases highlights the utility of 4-methylquinoline in engineering multi-component crystals. iucr.org

Supramolecular Synthons and Frameworks

The fundamental building block in the crystal structures of 4-methylquinoline-acid adducts is the supramolecular synthon formed by the hydrogen bond between the carboxylic acid and the quinoline nitrogen. iucr.org This reliable acid-base interaction is the primary driver of self-assembly.

These primary synthons are then organized into more complex, higher-dimensional frameworks through other, weaker interactions. Layered structures are a common motif, constructed through a combination of π–π stacking interactions and C—H···O hydrogen bonds. iucr.org In some of the studied adducts, π interactions between the benzene (B151609) rings of adjacent acid molecules also contribute to the stability of these layers. iucr.org The visualization of these interactions through tools like Hirshfeld surface analysis helps to understand the complete network of forces that dictate the final supramolecular architecture. iucr.org

Influence of pKa on Solid-State Structure Formation

The pKa values of the interacting acid and base are critical in determining whether the resulting solid-state structure is a salt or a co-crystal. The difference in pKa, or ΔpKa [pKa(base) – pKa(acid)], is a key predictor of proton transfer. iucr.org A general guideline, often called the "pKa rule of 3," suggests that a ΔpKa greater than 3 typically leads to salt formation, while a smaller difference favors co-crystal formation. researchgate.net

In the system of 4-methylquinoline (pKa = 5.66) with various substituted benzoic acids, the ΔpKa values ranged from 3.44 to 4.04. iucr.org This range is where the transition from co-crystal to salt is expected. The experimental results align with this principle:

The adduct with the lowest ΔpKa (3.44) formed a co-crystal. iucr.org

The adducts with higher ΔpKa values (3.62, 3.69, 3.80) formed salts. iucr.org

The adducts with intermediate ΔpKa values (3.84, 4.04) resulted in disordered systems, indicating that the energy barrier for proton transfer is very low, existing in a state between a salt and co-crystal. iucr.org

This demonstrates a clear correlation between the electronic properties of the components (as measured by pKa) and the final molecular arrangement in the solid state. iucr.org

Table 1: Influence of ΔpKa on Adduct Formation with 4-Methylquinoline

Co-former Acid ΔpKa O···N Distance (Å) H-Atom Position Resulting Structure
2-chloro-5-nitrobenzoic acid 3.44 2.556 Oxygen Co-crystal
2-chloro-4-nitrobenzoate 3.62 2.5652 Nitrogen Salt
4-chloro-2-nitrobenzoate 3.69 2.5568 Nitrogen Salt
5-chloro-2-nitrobenzoate 3.80 2.5252 Nitrogen Salt
3-chloro-2-nitrobenzoic acid 3.84 2.5364 Disordered Salt-Cocrystal Continuum
2-chloro-6-nitrobenzoic acid 4.04 2.5485 Disordered Salt-Cocrystal Continuum

This table is based on data from a study on hydrogen-bonded compounds of 4-methylquinoline. iucr.org

Design of Multi-component Organic Acid-Base Adducts

The design of multi-component organic adducts, such as those involving 4-methylquinoline, is a strategic exercise in molecular engineering. By carefully selecting an acidic co-former with a specific pKa, it is possible to guide the assembly towards a desired outcome—be it a salt or a co-crystal. iucr.org This control is crucial as the nature of the solid form (salt or co-crystal) can significantly impact a substance's physical properties.

The systematic study of 4-methylquinoline with a series of chloro- and nitro-substituted benzoic acids is a prime example of this design strategy. The researchers purposefully chose acids with varying pKa values to probe the sensitivity of the system and map the landscape of salt and co-crystal formation. iucr.org This approach allows for the creation of new solid materials by leveraging a predictable relationship between the chemical nature of the components and the structure of the resulting multi-component crystal. iucr.orgnih.gov

Advanced Analytical Method Development for Research

Chromatographic Methodologies

Chromatography remains a cornerstone of analytical chemistry, offering powerful separation capabilities essential for isolating and quantifying specific compounds within a mixture.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of quinoline (B57606) carboxylic acids due to their polarity and potential for UV absorbance. While specific methods for 4-Methylquinoline-5-carboxylic acid are not extensively published, robust methods developed for analogous 4-quinoline carboxylic acids are directly applicable. nih.gov

A common approach involves reverse-phase HPLC, which separates compounds based on their hydrophobicity. In a representative method for purifying quinoline-based analogues, a C18 column is used. nih.gov The separation is achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively elute compounds with varying polarities. For instance, a gradient of acetonitrile (B52724) in water, with a small amount of formic acid to control ionization and improve peak shape, is highly effective. nih.gov The purity of the eluted compound can be assessed using a photodiode array (PDA) detector, typically at a wavelength of 254 nm where the quinoline ring exhibits strong absorbance. nih.gov

ParameterDetailsSource
Technique Reverse-Phase HPLC nih.gov
Stationary Phase Kinetex C18, 5 µm nih.gov
Mobile Phase Acetonitrile and Water with 0.01% Formic Acid nih.gov
Elution Gradient from 1% to 90% Acetonitrile nih.gov
Flow Rate 0.50 mL/min nih.gov
Detection UV at 254 nm nih.gov

This interactive table summarizes typical HPLC parameters for the analysis of related quinoline carboxylic acids.

Direct analysis of this compound by Gas Chromatography (GC) is generally impractical. The compound's carboxylic acid group makes it polar and non-volatile, which are characteristics unsuitable for GC analysis where analytes must be thermally stable and readily vaporized. The related compound, 4-methylquinoline (B147181) (lepidine), is amenable to GC analysis. nist.gov However, for the carboxylic acid derivative, derivatization is a necessary prerequisite to increase volatility and thermal stability. A common derivatization strategy for carboxylic acids is esterification (e.g., methylation) to convert the polar carboxyl group into a less polar, more volatile ester. While specific GC methods for derivatized this compound are not documented in the reviewed literature, such an approach is a standard procedure for analyzing non-volatile acids by GC.

Electrophoretic Techniques

Electrophoretic methods separate molecules based on their size and charge in an electric field, offering an alternative and often orthogonal separation mechanism to chromatography.

Capillary Electrophoresis (CE) is well-suited for the analysis of charged species like this compound. The migration behavior of methylquinoline derivatives has been investigated using CE, with separation conditions optimized by varying the pH of the running buffer and incorporating additives. nih.gov For instance, an acidic acetate-Tris buffer (pH 5.5) can be used to control the ionization state of the analyte, and polyethylene (B3416737) glycol (PEG) can be added to the buffer to modify the electroosmotic flow and improve resolution. nih.gov Detection can be achieved using on-column conductivity detection, which is highly suitable for small, strongly charged carboxylic acids that may not have a strong UV chromophore or where UV detection is not specific enough. stanford.edu

A modification of CE, Micellar Electrokinetic Chromatography (MEKC), extends the technique to separate both neutral and charged analytes. wikipedia.org In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer at a concentration above its critical micelle concentration (CMC). wikipedia.org This creates a pseudo-stationary phase of micelles. Analytes can partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles based on their hydrophobicity. wikipedia.org This provides a powerful mechanism for separating complex mixtures. MEKC could be employed to separate this compound from its potential precursors, metabolites, or other related neutral or charged impurities. nih.govnih.gov

ParameterDetailsSource
Technique Capillary Electrophoresis (CE) nih.govstanford.edu
Capillary Fused Silica, e.g., 75 µm i.d. stanford.edu
Running Buffer 0.0176 M Acetate-Tris, pH 5.5 nih.gov
Additive 10% Polyethylene Glycol (PEG) 2000 nih.gov
Applied Voltage 15-25 kV stanford.edu
Detection Conductivity or UV nih.govstanford.edu

This interactive table outlines potential conditions for the analysis of this compound by Capillary Electrophoresis.

Advanced Spectrometric Detection Methods

Pairing separation techniques with advanced spectrometric detection provides enhanced sensitivity and specificity, which is crucial for trace-level analysis in complex samples.

For highly sensitive quantification, fluorescence detection can be employed. Since this compound is not natively fluorescent, a derivatization step is required to attach a fluorescent tag. A versatile method for the analysis of highly polar carboxylic acids involves automated derivatization with a fluorescent reagent like 4-(N,N-dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole (DBD-PZ). nih.gov This reaction, facilitated by a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), converts the non-fluorescent carboxylic acid into a highly fluorescent derivative. nih.gov The resulting product can then be separated by HPLC and quantified with high sensitivity, with detection limits in the femtomole range. nih.gov This approach would be highly suitable for detecting trace amounts of this compound in biological or environmental samples.

Paper Spray Mass Spectrometry (PS-MS) is an ambient ionization technique that allows for the rapid, direct analysis of analytes in complex matrices with minimal sample preparation. nih.govnih.gov A small volume of the sample is deposited onto a triangular paper substrate, and upon application of a high voltage and a solvent, ions are generated directly from the paper tip and analyzed by the mass spectrometer. nih.gov PS-MS has been successfully used for the quantitative analysis of a wide range of molecules, including pharmaceuticals and metabolites in biofluids. nih.gov Although a specific PS-MS method for this compound has not been reported, the technique's proven utility for other polar, drug-like molecules suggests its strong potential for the rapid screening and quantification of this compound. nih.govnih.gov The method is particularly advantageous for point-of-care or high-throughput screening applications where speed is essential. nih.gov

ParameterRepresentative ValueSource
Technique Paper Spray Mass Spectrometry (PS-MS) nih.gov
Ionization Mode Positive or Negative nih.gov
Spray Voltage ~4.3 kV nih.gov
Capillary Temperature ~270 °C nih.gov
Spray Solvent Methanol/Water or Acetonitrile/Water mixtures nih.gov
Sample Volume < 10 µL nih.gov
Analysis Time ~1-2 minutes per sample nih.gov

This interactive table presents typical parameters for Paper Spray Mass Spectrometry, a technique with potential for the rapid analysis of this compound.

Q & A

Q. What are the established synthetic routes for 4-Methylquinoline-5-carboxylic acid, and how can purity be optimized?

The synthesis of this compound typically involves multi-step reactions starting with substituted anilines or quinoline precursors. Key methods include:

  • Chlorination and carboxylation : Reagents like phosphorus oxychloride (for introducing chlorine substituents) and carboxylic acid derivatives (e.g., ethyl esters) are used, followed by hydrolysis to yield the carboxylic acid group .
  • Microwave-assisted synthesis : This method reduces reaction time and improves yield compared to conventional reflux, as demonstrated for structurally similar fluorinated quinoline-4-carboxylic acids .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while post-synthesis crystallization (e.g., from THF/water mixtures) improves purity .
    Purity optimization : Use HPLC (≥95% purity threshold) and NMR to confirm structural integrity and quantify impurities. Recrystallization in ethanol or methanol is recommended for final purification .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural confirmation : NMR spectroscopy (¹H/¹³C) identifies substituent positions and functional groups. For example, the carboxylic proton resonates near δ 12–14 ppm in DMSO-d₆ .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Melting point analysis (e.g., 277–280°C for analogous compounds) provides additional validation .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, as seen in adamantyl-substituted quinoline derivatives .

Q. What reaction mechanisms are proposed for this compound in biological systems?

The compound’s bioactivity is hypothesized to involve:

  • Enzyme inhibition : Quinoline carboxylates often chelate metal ions in enzymatic active sites, as observed in metalloproteinase inhibitors .
  • Receptor interaction : The carboxylic acid group may form hydrogen bonds with target proteins, similar to antitubercular 4-(1-adamantyl)quinoline-2-carboxylic acid derivatives .
  • pH-dependent behavior : Protonation/deprotonation of the carboxylic group (pKa ~4–5) influences solubility and membrane permeability .

Q. What biological activities have been reported for quinoline-5-carboxylic acid derivatives?

  • Antimicrobial activity : Fluorinated analogs show efficacy against Gram-positive bacteria (MIC ≤ 8 µg/mL) via disruption of cell wall synthesis .
  • Anticancer potential : Substituents like trifluoromethyl groups enhance cytotoxicity in breast cancer cell lines (IC₅₀ ~10 µM) .
  • Antitubercular agents : Adamantyl-substituted quinolines exhibit potent activity against Mycobacterium tuberculosis (MIC < 1 µg/mL) .

Q. How should this compound be stored to ensure stability?

  • Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation or hydrolysis .
  • Handling precautions : Use desiccants to avoid moisture absorption. For long-term stability, lyophilize and store at −20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Temperature control : Maintain 80–100°C during carboxylation to prevent side reactions (e.g., decarboxylation) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps in quinoline ring formation .
  • Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150 W) while achieving >80% yield .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Comparative analysis : Cross-reference with databases (PubChem, DSSTox) for analogous compounds (e.g., 2-Hydroxy-6-methoxyquinoline-4-carboxylic acid) .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and verifies assignments .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to track regiochemistry in complex spectra .

Q. What methodologies are recommended for studying interactions between this compound and biological targets?

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes .
  • Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics (kon/koff) with immobilized receptors .
  • X-ray crystallography : Resolves 3D binding modes, as demonstrated for quinoline-metal complexes in antibacterial studies .

Q. What strategies are effective for derivatizing this compound to enhance bioactivity?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the 8-position to improve antimicrobial potency .
  • Hybrid molecules : Conjugate with adamantyl or cyclopropyl moieties to enhance lipophilicity and target specificity .
  • Prodrug design : Synthesize ethyl ester prodrugs to improve oral bioavailability, followed by enzymatic hydrolysis in vivo .

Q. How can discrepancies between theoretical and experimental solubility data be addressed?

  • Cosolvent systems : Use DMSO/water mixtures (e.g., 10% DMSO) to empirically determine solubility, as reported for 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid .
  • Hansen Solubility Parameters (HSP) : Predict solubility in non-aqueous solvents (e.g., THF, acetone) based on polarity and hydrogen-bonding capacity .
  • Particle size reduction : Nano-milling increases surface area and dissolution rate, critical for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.